

Spectroscopic Profile of 2-Fluoropyridine-5boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoropyridine-5-boronic acid

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Fluoropyridine-5-boronic acid**. While specific, publicly available ¹H and ¹³C NMR spectra for **2-Fluoropyridine-5-boronic acid** are not readily found in the searched literature, this document outlines the expected spectral characteristics based on related compounds and general principles of NMR spectroscopy. Furthermore, it details the experimental protocols necessary for acquiring such data and presents a comparative analysis with a structurally similar compound.

Data Presentation: NMR Spectroscopic Data

Precise, experimentally verified 1H and ^{13}C NMR data for **2-Fluoropyridine-5-boronic acid** is not available in the public domain based on extensive searches of scientific databases and chemical supplier information. A certificate of analysis for this compound confirms its structure is consistent with 1H NMR, but does not provide specific chemical shift (δ), coupling constant (J), or multiplicity data.

To provide a useful reference, the following tables present the ¹H and ¹³C NMR data for a closely related compound, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, as detailed in a study by Alver and Dikmen (2016). This data can serve as a valuable estimation for the spectral characteristics of **2-Fluoropyridine-5-boronic acid**.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid



Protons on Pyridine Ring	Chemical Shift (δ) ppm	Multiplicity
H-4	7.99	S
H-6	8.13	S
Methyl Group		
-СНз	2.29	S
Boronic Acid Group		
-B(OH)2	8.24	S

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid

Carbon Atom	Chemical Shift (δ) ppm	
C-2	160.7 (d, ¹ JCF = 232 Hz)	
C-3	122.9 (d, ² JCF = 17 Hz)	
C-4	143.2 (d, ³ JCF = 8 Hz)	
C-5	127.5	
C-6	148.9 (d, ³ JCF = 13 Hz)	
Methyl Group		
-CH₃	15.5 (d, ³ JCF = 5 Hz)	

Solvent: DMSO-d6

Experimental Protocols

Acquiring high-quality NMR spectra for boronic acids requires specific experimental considerations to address challenges such as poor solubility and the tendency to form oligomeric species, particularly boroxines, through dehydration.



Sample Preparation and Choice of Solvent

A suitable solvent is crucial for obtaining a clear NMR spectrum. For boronic acids, deuterated methanol (CD₃OD or d₄-methanol) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform (CDCl₃) due to better solubility and their ability to break up oligomeric structures through hydrogen bonding.

Protocol:

- Weigh approximately 5-10 mg of the **2-Fluoropyridine-5-boronic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

- Spectrometer Frequency: 300-600 MHz
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: Appropriate range to cover all expected proton signals (e.g., 0-12 ppm).

For ¹³C NMR:

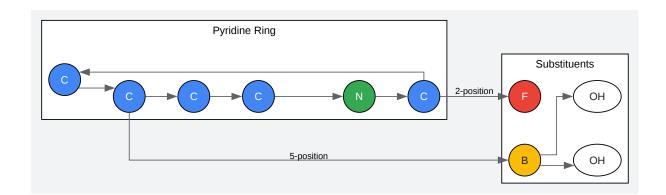
Spectrometer Frequency: 75-150 MHz



- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Spectral Width: Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).

Mandatory Visualizations

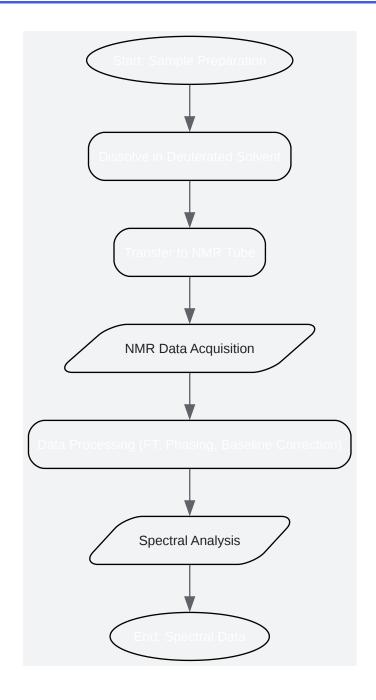
The following diagrams illustrate the chemical structure of **2-Fluoropyridine-5-boronic acid** and a generalized workflow for NMR spectroscopy.



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Caption: Chemical structure of **2-Fluoropyridine-5-boronic acid**.





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Caption: Generalized experimental workflow for NMR spectroscopy.

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